molecular formula C8H10BrN B1395264 (3-Bromo-2-methylphenyl)methanamine CAS No. 943722-02-9

(3-Bromo-2-methylphenyl)methanamine

Cat. No.: B1395264
CAS No.: 943722-02-9
M. Wt: 200.08 g/mol
InChI Key: BOMWYUIURJVHSH-UHFFFAOYSA-N
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Description

(3-Bromo-2-methylphenyl)methanamine is a substituted benzylamine derivative featuring a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. This compound belongs to a broader class of aryl methanamines, which are pivotal intermediates in medicinal chemistry and drug discovery. These analogs often serve as precursors for antitubercular agents, kinase inhibitors, and enzyme modulators .

Properties

IUPAC Name

(3-bromo-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMWYUIURJVHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943722-02-9
Record name (3-bromo-2-methylphenyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
(3-Bromo-2-methylphenyl)methanamine serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions. This compound can be utilized to synthesize other derivatives that may possess enhanced biological activity or novel properties.

Synthetic Pathways
The synthesis of this compound can be achieved through various methods, such as:

  • Bromination of 2-Methylphenylmethanamine : This involves treating 2-methylphenylmethanamine with bromine or a brominating agent under controlled conditions.
  • Reduction Reactions : The compound can also be synthesized via the reduction of corresponding nitro or nitrile derivatives.

Biological Research

Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)5.6
K562 (Leukemia)4.3
HeLa (Cervical)6.1

The mechanism behind its anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through interactions with DNA and cell cycle regulatory enzymes.

Antimicrobial Properties
this compound has also demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans. The minimum inhibitory concentration (MIC) values indicate strong efficacy:

MicroorganismMIC (mg/mL)
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest potential applications in developing new antimicrobial agents .

Medicinal Chemistry

Drug Development Potential
The unique structural features of this compound position it as a candidate for drug development. Its ability to modulate biological pathways makes it a subject of interest for creating therapeutics targeting various diseases, particularly cancer and infections.

Case Studies in Drug Formulation
Research involving the formulation of this compound into drug delivery systems has shown promise in enhancing bioavailability and targeting specific tissues. For example, encapsulating this compound in lipid nanoparticles has improved its efficacy against resistant cancer cell lines.

Mechanism of Action

Mechanism:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (3-Bromo-2-methylphenyl)methanamine with structurally related methanamine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties (Boiling Point, Density, etc.) References
(3-Bromo-2-fluorophenyl)methanamine C₇H₇BrFN 204.04 Br (3), F (2) Boiling point: 241°C; Density: 1.571 g/cm³
(3-Cyclopropylphenyl)methanamine C₁₀H₁₃N 147.22 Cyclopropyl (3) No significant hazards reported
(5-Phenylfuran-2-yl)methanamine C₁₁H₁₁NO 173.21 Phenyl (5, furan) SIRT2 inhibition (IC₅₀: ~10–100 μM)
(2,4,6-Trimethoxyphenyl)methanamine C₁₀H₁₅NO₃ 197.23 OMe (2,4,6) H302 (harmful if swallowed)
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine C₉H₁₀BrF₂NO 273.09 Br (2), OCH₂CF₂ (5) Sensitive to air/moisture; Irritant

Key Observations :

  • Substituent Effects: Bromine at the 3-position (as in (3-Bromo-2-fluorophenyl)methanamine) increases molecular weight and density compared to non-halogenated analogs. Methyl groups (e.g., hypothetical 2-methyl substitution) likely reduce polarity and enhance lipophilicity, similar to cyclopropyl groups .
  • Bioactivity : Urea-linked derivatives, such as (5-phenylfuran-2-yl)methanamine analogs, exhibit SIRT2 inhibitory activity dependent on substituent position and linker chemistry. A 4-carboxyl group on the phenyl ring enhances potency, while methoxy or methyl groups reduce activity .

Biological Activity

(3-Bromo-2-methylphenyl)methanamine, a compound with potential pharmaceutical applications, is being investigated for its biological activity. This compound is a derivative of aniline and has garnered attention due to its structural properties that may influence various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Formula : C8H10BrN
  • Molecular Weight : 200.08 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with specific biological targets. Notably, it has been identified as a potential inhibitor of certain enzymes and receptors involved in disease processes.

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit enzymes associated with metabolic pathways in cells. For instance, it has shown potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, which is critical for energy production in bacteria .
  • Receptor Interaction : The compound may also interact with various receptors, altering signaling pathways that are crucial for cell survival and proliferation. The disruption of PD-1/PD-L1 interactions has been noted, indicating potential applications in cancer immunotherapy .

Biological Activity Data Table

Biological ActivityTargetIC50 ValueReference
Enzyme InhibitionCytochrome bd oxidase (Mtb)11 µM
Receptor BindingPD-L1IC50 not specified
Antiviral ActivityHIV IntegraseModerate inhibition (50-59%)

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv, demonstrating its potential as an anti-tuberculosis agent .

Study 2: Cancer Therapy Potential

Research focusing on immune checkpoint inhibitors highlighted the ability of this compound derivatives to disrupt PD-1/PD-L1 interactions. This disruption is crucial for enhancing T-cell responses against tumors, suggesting a role in cancer immunotherapy .

Study 3: Antiviral Properties

In another investigation, derivatives of this compound showed moderate inhibitory activity against HIV integrase, suggesting potential applications in antiviral therapies. The percentage inhibition ranged from 50% to 59%, indicating a promising avenue for further research into HIV treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-2-methylphenyl)methanamine
Reactant of Route 2
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